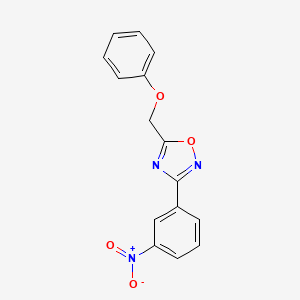
diethyl 1,3-phenylenebiscarbamate
Descripción general
Descripción
Diethyl 1,3-phenylenebiscarbamate, also known as Diethylcarbamazine (DEC), is a synthetic organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and alcohol. DEC was first synthesized in the 1940s and has since been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
DEC works by inhibiting the metabolism of the parasitic worms, leading to their death. It also stimulates the immune system to produce antibodies against the worms. The exact mechanism of action of DEC is still not fully understood and requires further research.
Biochemical and Physiological Effects:
DEC has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines and chemokines, which are involved in the immune response. DEC has also been found to have anti-inflammatory effects and has been used to treat inflammatory conditions such as asthma and rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEC has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, DEC has some limitations, including its narrow therapeutic index and potential for toxicity at high doses. Careful dosing and monitoring are required when using DEC in lab experiments.
Direcciones Futuras
There are a number of future directions for research on DEC. These include further investigation of its mechanism of action, as well as its potential for use in the treatment of other parasitic infections. DEC has also been studied for its potential use in the treatment of autoimmune diseases and cancer. Further research is needed to fully understand the potential benefits and limitations of DEC in these areas.
In conclusion, diethyl 1,3-phenylenebiscarbamate, or DEC, is a synthetic organic compound that has been extensively studied for its biochemical and physiological effects. It has been found to have antifilarial properties and immunomodulatory effects. DEC has a number of advantages for use in lab experiments, but also has some limitations. There are a number of future directions for research on DEC, including further investigation of its mechanism of action and potential for use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of DEC involves the reaction of diethylamine with 1,3-phenylenediamine in the presence of phosgene. The resulting product is then purified by recrystallization. This synthesis method has been widely used in the production of DEC for scientific research.
Aplicaciones Científicas De Investigación
DEC has been widely used in scientific research for its antifilarial properties. It is used to treat filarial infections caused by parasitic worms. DEC has also been studied for its immunomodulatory effects and has been found to stimulate the production of cytokines and chemokines.
Propiedades
IUPAC Name |
ethyl N-[3-(ethoxycarbonylamino)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-3-17-11(15)13-9-6-5-7-10(8-9)14-12(16)18-4-2/h5-8H,3-4H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCONBBYGBPHQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC=C1)NC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601253488 | |
| Record name | C,C′-Diethyl N,N′-1,3-phenylenebis[carbamate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-Phenylene diurethane | |
CAS RN |
7450-61-5 | |
| Record name | C,C′-Diethyl N,N′-1,3-phenylenebis[carbamate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7450-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C,C′-Diethyl N,N′-1,3-phenylenebis[carbamate] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601253488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-ethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B5779045.png)


![N-(3-nitrophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5779061.png)
![4-chloro-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5779067.png)
![2-[(4-chlorophenyl)(methyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B5779070.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5779076.png)


![1-{4-[4-(2-thienylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5779096.png)
![4-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5779128.png)
![methyl 2-hydroxy-3,5-bis[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5779136.png)

